molecular formula C22H24Cl3N3O3S B5038350 BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE CAS No. 303062-40-0

BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE

Cat. No.: B5038350
CAS No.: 303062-40-0
M. Wt: 516.9 g/mol
InChI Key: YWSVOANFEAHAPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl3N3O3S/c1-2-3-13-31-19(30)16-9-11-17(12-10-16)26-21(32)28-20(22(23,24)25)27-18(29)14-15-7-5-4-6-8-15/h4-12,20H,2-3,13-14H2,1H3,(H,27,29)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVOANFEAHAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303062-40-0
Record name BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE
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